Avenaciolide

Overview

Description

Avenaciolide is a natural organic compound produced by the fungus Aspergillus avenaceus. It is a bis-γ-lactone with notable antifungal, antibacterial, and antimycobacterial properties . This compound has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in malignant cells .

Mechanism of Action

Target of Action

Avenaciolide, also known as (-)-Avenaciolide, is a specific inhibitor of glutamate transport in rat liver mitochondria . Glutamate transporters play a crucial role in maintaining the concentrations of glutamate, a key neurotransmitter, in the synaptic cleft. By inhibiting these transporters, this compound can significantly impact neuronal communication.

Mode of Action

This compound interferes with the ability of ADP (Adenosine Diphosphate) to stimulate the rate of glutamate oxidation . This interference disrupts the normal functioning of the glutamate transport process, leading to an accumulation of glutamate.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamate transport pathway in mitochondria . By inhibiting this pathway, this compound disrupts the balance of glutamate in the cells, which can lead to a variety of downstream effects, including altered neuronal signaling and potential neurotoxicity.

Pharmacokinetics

It’s known that this compound is a water-insoluble compound , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of glutamate transport by this compound can lead to an accumulation of glutamate, which can have various effects at the molecular and cellular levels. For instance, it can lead to overstimulation of glutamate receptors, potentially causing neurotoxicity . Additionally, this compound has been found to have antifungal and antibacterial action .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility in different solvents can affect its bioavailability and efficacy . Furthermore, the compound was originally isolated from the fungus Aspergillus avenaceus , suggesting that its production and activity may be influenced by the specific conditions of the fungal environment.

Biochemical Analysis

Biochemical Properties

Avenaciolide is known to interact with certain biomolecules, particularly in the context of glutamate transport in rat liver mitochondria . It acts as a specific inhibitor of this transport process . This interaction with glutamate transport suggests that this compound may play a role in biochemical reactions involving glutamate metabolism.

Cellular Effects

This compound has demonstrated significant effects on various types of cells. For instance, it has been found to induce apoptosis in human malignant meningioma cells . This effect was mediated by the production of reactive oxygen species (ROS), potentially caused by mitochondrial dysfunction .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is a specific inhibitor of glutamate transport in rat liver mitochondria, interfering with the ability of ADP to stimulate the rate of glutamate oxidation . Furthermore, it has been suggested that this compound may act as an atypical ionophore .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, its impact on cellular function over time can be inferred from its known biochemical properties and cellular effects. For example, its ability to induce apoptosis in malignant meningioma cells suggests potential long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of glutamate transport in rat liver mitochondria . It acts as a specific inhibitor of this process, suggesting that it may have effects on metabolic flux or metabolite levels related to glutamate metabolism.

Transport and Distribution

While specific details on the transport and distribution of this compound within cells and tissues are currently limited, its known biochemical properties suggest that it may interact with certain transporters or binding proteins. For example, its role as an inhibitor of glutamate transport indicates that it may interact with glutamate transporters .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its known effects on mitochondrial function, it is plausible that it may localize to mitochondria within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of (±)-avenaciolide involves several steps. One method includes the reaction of γ-substituted α-bromobutenolides with the sodium salt of methyl or anisyl malonamate to produce methoxycarbonyl- or anisyloxycarbonyldi-γ-lactones . Another method involves the annulation reaction of α-formylcaprylate with 2,5-dihydro-3-phenylthio-4-vinylfuran-2-one, followed by dehydration, oxidation, and rearrangement .

Industrial Production Methods: Industrial production of avenaciolide can be achieved through fermentation processes using Aspergillus avenaceus. The fermentation broth is subjected to bioassay-guided fractionation to isolate this compound as the bioactive constituent .

Chemical Reactions Analysis

Types of Reactions: Avenaciolide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the lactone rings.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified biological activities .

Scientific Research Applications

Avenaciolide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying lactone chemistry and synthesis.

Biology: Investigated for its antifungal, antibacterial, and antimycobacterial properties.

Industry: Potential use in developing new antibiotics for treating infections caused by gram-positive bacteria.

Comparison with Similar Compounds

Itaconic Acid Derivatives: These compounds, like avenaciolide, possess antimicrobial and anti-inflammatory activities.

Isothis compound: A closely related compound with similar biological activities.

Uniqueness: this compound is unique due to its specific inhibition of glutamate transport and its potent anti-cancer properties. Its ability to induce apoptosis through mitochondrial dysfunction sets it apart from other similar compounds .

Properties

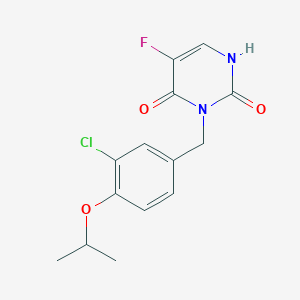

IUPAC Name |

3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTQYRQXFPSWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942302 | |

| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26057-70-5, 20223-76-1 | |

| Record name | Furo(3,4-b)furan-2,6(3H,4H)-dione, dihydro-3-methylene-4-octyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026057705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avenaciolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does avenaciolide exert its antifungal activity?

A1: this compound targets MurA, an enzyme essential for peptidoglycan biosynthesis in bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) []. By inhibiting MurA, this compound disrupts bacterial cell wall formation, leading to cell death.

Q2: What is the role of reactive oxygen species (ROS) in this compound's anti-cancer activity?

A2: this compound induces apoptosis in human malignant meningioma cells through ROS production []. This ROS generation is likely linked to mitochondrial dysfunction caused by this compound.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H26O4, and its molecular weight is 282.37 g/mol.

Q4: Are there any notable spectroscopic characteristics of this compound?

A4: Yes, this compound exhibits distinctive features in its 13C NMR spectrum, revealing its biosynthetic origin from 3-oxododecanoic acid and succinic acid []. Additionally, it displays unusual allylic coupling constants in its 1H NMR spectrum [].

Q5: Is there information available on the stability of this compound under various conditions?

A5: While specific stability data is limited in the provided literature, the synthesis of various this compound analogs with halogenated aromatic substituents suggests potential for modifying its stability and activity [].

Q6: Does this compound possess any known catalytic properties?

A6: The provided literature focuses primarily on this compound's biological activity. There is no mention of catalytic properties or applications.

Q7: Have computational methods been employed to study this compound?

A7: Yes, molecular simulations have been used to investigate the interaction between this compound and its target, MurA. These studies revealed that this compound competitively inhibits MurA by interfering with the formation of a tetrahedral intermediate [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20251.png)

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20252.png)

![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)

![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B20287.png)

![1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester](/img/structure/B20288.png)